1-Bromo-3-fluoro-2,4,6-trichlorobenzene

描述

Overview of Halogenated Aromatic Compounds in Chemical Research

Halogenated aromatic compounds are organic molecules that contain a benzene (B151609) ring or other aromatic system to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. These compounds have found extensive applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as polymers and dyes. uobabylon.edu.iq The introduction of halogen atoms to an aromatic ring can significantly alter its physical, chemical, and biological properties.

In chemical research, halogenated aromatics serve as versatile intermediates and building blocks for the synthesis of more complex molecules. The carbon-halogen bond provides a reactive site for various chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents. The nature and position of the halogen substituents can influence the reactivity and regioselectivity of these reactions.

Structural Classification and Nomenclature of Polyhalogenated Benzenes

Polyhalogenated benzenes are classified based on the number and type of halogen atoms attached to the benzene ring. The nomenclature of these compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

For polysubstituted benzene derivatives with three or more substituents, the positions of the groups are indicated by numbers. jove.com The substituents are assigned the lowest possible numbers, and they are listed alphabetically as a prefix to "benzene". jove.com If a substituent confers a special name to the molecule (e.g., toluene (B28343) for methylbenzene), that name is used as the parent name, and the principal functional group is assigned to position 1.

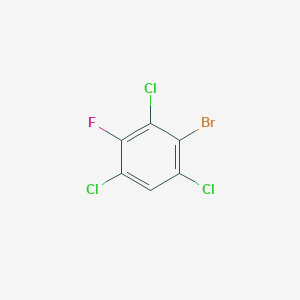

In the case of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene , the IUPAC name precisely describes its structure:

Benzene : The parent molecule is a benzene ring.

Substituents : The ring is substituted with one bromine atom, one fluorine atom, and three chlorine atoms.

Locants : The numbers indicate the position of each substituent on the six-carbon benzene ring. The numbering is chosen to give the substituents the lowest possible locants.

The structure of this compound is as follows:

A bromine atom at position 1.

A fluorine atom at position 3.

Chlorine atoms at positions 2, 4, and 6.

Significance of Polyhalogenated Benzenes as Research Subjects

Polyhalogenated benzenes are significant subjects of research due to their diverse applications and unique chemical properties. They are often used as starting materials or intermediates in the synthesis of a wide range of organic compounds. wikipedia.org For example, they can be precursors in the manufacturing of certain pharmaceuticals and agrochemicals. ontosight.ai

The study of polyhalogenated benzenes also contributes to the understanding of structure-activity relationships, where the type, number, and position of halogen atoms can dramatically influence the biological activity of a molecule. Furthermore, some polyhalogenated benzenes are investigated as model compounds to study the effects of halogenation on the physical and chemical properties of aromatic systems. ontosight.ai Their use in the production of stable dyes and pigments is another area of industrial relevance. ontosight.ai

Table 1: Physicochemical Properties of Selected Polyhalogenated Benzenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Bromo-2,4,6-trichlorobenzene | 19393-96-5 | C₆H₂BrCl₃ | 260.34 |

| 1-Bromo-3-fluorobenzene | 1073-06-9 | C₆H₄BrF | 175.00 |

| 1-Bromo-2-chloro-3-fluorobenzene | 883499-24-9 | C₆H₃BrClF | 209.44 |

| 1-bromo-4-chloro-3-fluorobenzene | Not Available | C₆H₃BrClF | 209.44 |

| 1-Bromo-3,4,5-trichlorobenzene | 21928-51-8 | C₆H₂BrCl₃ | 260.34 |

This table is for illustrative purposes and contains data for compounds structurally related to this compound.

The synthesis of highly substituted polyhalogenated benzenes often requires multi-step synthetic routes. For instance, the synthesis of a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856), starts from 4-bromo-3-chloro-2-fluoroaniline, which undergoes a diazotization and iodination reaction. google.com It is plausible that the synthesis of this compound would involve a similarly complex pathway, potentially starting from a pre-substituted aniline (B41778) or benzene derivative.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,3,5-trichloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrCl3F/c7-4-2(8)1-3(9)6(11)5(4)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZBDHGCZEUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrCl3F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Bromo 3 Fluoro 2,4,6 Trichlorobenzene

Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene is highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the five electron-withdrawing halogen substituents, which significantly reduce the electron density of the aromatic ring, making it a prime target for attack by nucleophiles. doubtnut.com

Influence of Halogen Substituents on Reactivity

Halogen atoms influence the reactivity of an aromatic ring through two opposing electronic effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the benzene ring through the sigma bond network. This electron-withdrawing effect deactivates the ring towards electrophiles but strongly activates it for nucleophilic attack. The strength of the inductive effect correlates with electronegativity: F > Cl > Br.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system, which partially counteracts the inductive effect. msu.edu This effect decreases with increasing atomic size, as the overlap between the halogen's p-orbital and the ring's pi-system becomes less effective: F > Cl > Br.

In the context of nucleophilic aromatic substitution, the powerful cumulative inductive effect of the five halogens (one fluorine, three chlorines, and one bromine) on this compound renders the ring highly electron-deficient and thus, exceptionally activated for SNAr reactions. The presence of multiple strong electron-withdrawing groups, such as the nitro groups in 2,4,6-trinitrochlorobenzene, is known to dramatically increase reactivity towards nucleophiles, and a similar activating effect is expected from the five halogen atoms on the target molecule. doubtnut.com

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect Strength | Resonance Effect Strength | Leaving Group Ability |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongest | Strongest | Poorest |

| Chlorine (Cl) | 3.16 | Strong | Moderate | Moderate |

| Bromine (Br) | 2.96 | Moderate | Weak | Good |

Mechanisms of Halogen Replacement

For activated aryl halides, nucleophilic aromatic substitution typically proceeds via the SNAr (addition-elimination) mechanism. acsgcipr.org This process involves two main steps:

Nucleophilic Attack: The nucleophile attacks a carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is generally the addition of the nucleophile to the aryl halide. doubtnut.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

In this compound, a nucleophile could theoretically attack any of the halogen-bearing carbons. However, the identity of the displaced halogen depends on two factors: the leaving group's ability and the stability of the Meisenheimer complex. Generally, bromide is a better leaving group than chloride, which is better than fluoride (B91410), due to the stability of the resulting halide anion. pearson.com Therefore, it is most probable that the bromine atom at the C1 position would be preferentially replaced during a nucleophilic aromatic substitution reaction. For example, reaction with sodium methoxide (B1231860) would likely yield 1-fluoro-3-methoxy-2,4,6-trichlorobenzene. pearson.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. msu.edu Halogens are classified as deactivating groups for EAS because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. msu.edulibretexts.org

The presence of five deactivating halogen substituents on this compound makes the aromatic ring extremely electron-poor. Consequently, the compound is highly deactivated and would be exceptionally unreactive towards electrophilic aromatic substitution. Effecting a reaction, such as nitration or Friedel-Crafts acylation, would require extremely harsh conditions, and such reactions are not expected to be synthetically viable. If a reaction were to occur at the single available hydrogen (C5), the directing effects of the surrounding halogens (all are ortho, para-directing) would be antagonistic, potentially leading to a mixture of products, though the steric hindrance from the adjacent chlorine atoms at C4 and C6 would also play a significant role in directing the electrophile. msu.edu

Formation of Reactive Intermediates

Aryne (Benzyne) Generation and Trapping

Arynes, or benzynes, are highly reactive intermediates derived from aromatic rings by the removal of two adjacent substituents. A common method for generating benzynes from aryl halides involves treatment with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent. masterorganicchemistry.com The mechanism proceeds via an elimination-addition pathway.

For this compound, aryne formation is theoretically possible. The molecule has a single proton at the C5 position. A strong base could abstract this acidic proton. The resulting carbanion could then eliminate one of the adjacent halide ions (Cl⁻ at C4 or C6). Given the similar nature of the two potential leaving groups, a mixture of isomeric benzynes could be formed.

This highly strained and reactive aryne intermediate could then be "trapped" by reacting with a suitable diene, such as furan, via a Diels-Alder reaction to form a bicyclic adduct. masterorganicchemistry.com

Reductive Dehalogenation Processes

Reductive dehalogenation is a reaction that involves the replacement of a halogen atom with a hydrogen atom. This transformation can be accomplished through various methods, including catalytic hydrogenation, dissolving metal reductions, or microbial degradation. science.gov

The ease of reductive dehalogenation for aryl halides typically follows the order of bond strength: C-I > C-Br > C-Cl > C-F. The carbon-bromine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds. Therefore, in this compound, the bromine atom at the C1 position is the most likely site for reductive cleavage.

It is plausible that under controlled conditions, selective reductive de-bromination could be achieved to yield 1-fluoro-2,4,6-trichlorobenzene. Studies on other polyhalogenated aromatic compounds have demonstrated that such selective dehalogenations are feasible. For instance, various brominated phenols can be reductively debrominated under methanogenic conditions. science.gov Similarly, the bacterium Alcaligenes denitrificans NTB-1 has been shown to reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov These examples support the prediction that the C-Br bond in this compound would be the most labile under reductive conditions.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For polyhalogenated aromatic compounds like this compound, these reactions provide a powerful tool for selective functionalization. The reactivity of the different halogen substituents in common palladium-catalyzed reactions generally follows the order of C-I > C-Br > C-Cl > C-F. This predictable hierarchy allows for chemoselective reactions, where one type of halogen can be selectively replaced while others remain intact.

In the case of this compound, the carbon-bromine (C-Br) bond is the most labile and therefore the most reactive site for oxidative addition to a low-valent metal catalyst, such as palladium(0). This inherent difference in reactivity allows the bromine atom to act as a synthetic handle for introducing a wide variety of substituents, while the more stable chloro and fluoro groups are preserved under typical cross-coupling conditions.

Cross-Coupling Methodologies

While specific research literature detailing the cross-coupling reactions of this compound is not extensively documented, its reactivity can be predicted based on well-established principles of common cross-coupling methodologies. The selective cleavage of the C-Br bond is the anticipated pathway in reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. nih.govtcichemicals.com For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to selectively replace the bromine atom, yielding a fluorinated and chlorinated biphenyl (B1667301) derivative. nih.govnih.gov The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org This methodology is known for its tolerance of a wide range of functional groups. Reacting this compound with an organostannane, such as a vinyl- or arylstannane, would predictably lead to the formation of a new carbon-carbon bond at the position of the bromine atom.

Heck Reaction: The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene and a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a 1-(3-fluoro-2,4,6-trichlorophenyl)-substituted alkene, with the coupling occurring exclusively at the C-Br bond. mdpi.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would selectively yield a 1-alkynyl-3-fluoro-2,4,6-trichlorobenzene derivative. libretexts.org

The expected selective transformations are summarized in the table below, illustrating the versatility of this compound as a building block in organic synthesis.

Interactive Data Table: Predicted Metal-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Fluoro-2,4,6-trichloro-1,1'-biphenyl |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-Ethenyl-3-fluoro-2,4,6-trichlorobenzene |

| Heck | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 1-Fluoro-2,4,5-trichloro-3-(2-phenylethenyl)benzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-Fluoro-2,4,5-trichloro-3-(phenylethynyl)benzene |

Computational Chemistry and Spectroscopic Characterization of 1 Bromo 3 Fluoro 2,4,6 Trichlorobenzene

Theoretical Calculations of Electronic Structure and Molecular Geometry

Theoretical chemistry provides powerful tools to predict and understand the properties of molecules like 1-Bromo-3-fluoro-2,4,6-trichlorobenzene. These methods are crucial for gaining insights into a compound's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel or uncharacterized molecule like this compound, DFT calculations would be the initial step in predicting its molecular geometry.

These calculations would typically involve optimizing the molecule's structure to find the lowest energy conformation. This process would yield essential data such as:

Bond Lengths: The distances between the atoms (e.g., C-C, C-H, C-Br, C-Cl, C-F).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, H-C-C).

Dihedral Angles: The rotational angles between planes of atoms, which define the molecule's three-dimensional shape.

A hypothetical data table for the optimized geometry of this compound, as would be generated by DFT calculations, is presented below.

Table 1: Hypothetical Geometric Parameters for this compound Calculated by DFT (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C1-Br | 1.890 |

| C2-Cl | 1.725 |

| C3-F | 1.350 |

| C4-Cl | 1.726 |

| C6-Cl | 1.724 |

| **Bond Angles (°) ** | |

| C2-C1-C6 | 119.5 |

| C1-C2-C3 | 120.3 |

| C2-C3-C4 | 119.8 |

| **Dihedral Angles (°) ** | |

| Br-C1-C2-Cl | 0.0 |

Prediction of Reactivity Descriptors

From the electronic structure calculations, a variety of reactivity descriptors can be derived. These descriptors help in understanding the chemical behavior of the molecule. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Electronegativity (χ), Hardness (η), and Softness (S): These global reactivity descriptors provide further insights into the molecule's reactivity.

Table 2: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

| Ionization Potential | 6.50 |

| Electron Affinity | 1.20 |

| Electronegativity | 3.85 |

| Hardness | 2.65 |

Vibrational and Rotational Spectroscopy Studies

Vibrational and rotational spectroscopy are experimental techniques used to probe the structure and dynamics of molecules.

Vibrational Spectroscopy (Infrared and Raman): These techniques measure the frequencies of molecular vibrations. A theoretical vibrational analysis, often performed alongside DFT calculations, can predict the infrared and Raman spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Each vibrational mode would be associated with a specific frequency and intensity.

Rotational Spectroscopy (Microwave): This high-resolution technique provides very precise information about the molecular geometry by measuring the rotational energy levels of a molecule in the gas phase. From the rotational spectrum, accurate rotational constants can be determined, which are directly related to the moments of inertia and thus the bond lengths and angles of the molecule.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it would be used for:

Structural Confirmation: By determining the precise molecular weight of the compound, mass spectrometry can confirm its elemental composition. The isotopic pattern, arising from the natural abundance of isotopes of bromine and chlorine, would provide a unique signature for this molecule.

Fragmentation Analysis: When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. For this compound, characteristic fragmentation pathways would involve the loss of halogen atoms or other small neutral molecules.

Environmental Chemistry and Degradation Pathways of Polyhalogenated Benzenes

Environmental Fate Processes of Halogenated Aromatics

Polyhalogenated aromatic hydrocarbons (PAHs), including compounds like 1-bromo-3-fluoro-2,4,6-trichlorobenzene, are subject to a variety of environmental fate processes that determine their distribution, persistence, and potential for exposure in ecosystems. wikipedia.orgncert.nic.in These processes are largely governed by the physicochemical properties of the compounds, such as their low water solubility, high lipid solubility, and resistance to degradation. wikipedia.orgontosight.ai

Volatilization and Atmospheric Transport

Due to their stability and moderate vapor pressures, many halogenated aromatic compounds are prone to volatilization from soil and water surfaces into the atmosphere. ornl.govresearchgate.net Once in the atmosphere, these compounds can be transported over long distances by wind currents. nih.govnih.govresearchgate.net This long-range atmospheric transport is a significant mechanism for the widespread distribution of persistent organic pollutants (POPs), leading to their presence in remote regions like the Arctic, far from their original sources. wikipedia.orgresearchgate.net For instance, halomethoxybenzenes, which share properties with polyhalogenated benzenes, have been shown to undergo continental-scale transport in the atmosphere, primarily by evaporating from water. researchgate.netnih.gov The potential for volatilization is a key factor in the environmental distribution of compounds such as 1-bromo-3-fluorobenzene, for which it is considered a primary transport pathway. ornl.gov

Adsorption to Soil and Sediments

The fate of polyhalogenated benzenes in terrestrial and aquatic environments is heavily influenced by their tendency to adsorb to soil and sediment particles. researchgate.netresearchgate.net Due to their hydrophobic nature and low aqueous solubility, these compounds preferentially partition from water to the organic matter present in soil and sediments. ontosight.airesearchgate.net This process, known as sorption, reduces their mobility in the environment, slowing their transport through the soil column and potential leaching into groundwater. nih.gov

The extent of adsorption is influenced by several factors, including the organic carbon content of the soil, particle size, and the specific chemical structure of the halogenated compound. researchgate.net Soils with higher organic matter and smaller particle sizes, such as clays, generally exhibit a greater capacity for adsorption. researchgate.netresearchgate.net While sorption can limit the immediate bioavailability of these contaminants, soils and sediments can also act as long-term reservoirs, slowly releasing the compounds back into the environment over time. nih.gov

Table 1: Factors Influencing Adsorption of Aromatic Hydrocarbons in Soil

| Factor | Influence on Adsorption | Rationale |

| Soil Organic Matter | Increased Adsorption | Aromatic compounds are hydrophobic and preferentially partition into organic phases. |

| Particle Size | Increased Adsorption with Smaller Particles | Smaller particles (e.g., clay) have a larger surface area-to-volume ratio, providing more sites for adsorption. researchgate.net |

| Compound Hydrophobicity | Increased Adsorption | Higher hydrophobicity (lipophilicity) leads to stronger partitioning from water to soil organic matter. ontosight.ai |

| Initial Concentration | Variable | Adsorption can increase with concentration up to a saturation point. researchgate.netresearchgate.net |

Bioaccumulation and Biomagnification Potential

A significant environmental concern associated with polyhalogenated benzenes is their potential for bioaccumulation and biomagnification. wikipedia.orgnih.gov Because these compounds are lipophilic (fat-soluble), they are readily absorbed by living organisms and accumulate in fatty tissues at concentrations much higher than in the surrounding environment. wikipedia.orgnih.gov This process is known as bioaccumulation.

As these compounds move up the food chain, their concentration increases at each successive trophic level, a process called biomagnification. wikipedia.orgnih.govmdpi.com An organism consumes contaminated prey, accumulating the chemicals from all the organisms it eats. This can lead to very high concentrations of these persistent pollutants in top predators, including fish, marine mammals, and birds. nih.govnih.govmdpi.com The persistence, bioaccumulative nature, and potential for toxicity are defining characteristics of many halogenated organic compounds, leading to their classification as persistent organic pollutants (POPs). wikipedia.orgmdpi.com

Biotic Degradation Mechanisms

The persistence of polyhalogenated benzenes in the environment is largely due to their resistance to degradation. ncert.nic.inontosight.ai However, various microorganisms have evolved enzymatic pathways to break down these compounds, particularly under specific environmental conditions. nih.govnih.gov Microbial degradation is a critical process for the natural attenuation of these contaminants. nih.gov

Reductive Dechlorination in Anaerobic Environments

Under anaerobic (oxygen-deficient) conditions, a key mechanism for the biodegradation of highly halogenated benzenes is reductive dehalogenation. microbe.comepa.govenviro.wiki In this process, microorganisms use the halogenated compound as a terminal electron acceptor, removing a halogen atom (like chlorine or bromine) and replacing it with a hydrogen atom. nih.govenviro.wikiresearchgate.net This reaction is typically a sequential process, where highly chlorinated benzenes, such as hexachlorobenzene, are progressively dechlorinated to less chlorinated, and often less toxic, compounds like tetrachlorobenzenes, trichlorobenzenes, dichlorobenzenes, and eventually chlorobenzene. nih.govnih.govosti.gov

This process is carried out by specific groups of anaerobic bacteria, including organohalide-respiring bacteria like Dehalococcoides and Dehalobacter. microbe.comnih.gov Reductive dechlorination is crucial because it often represents the initial step in breaking down persistent, highly chlorinated compounds that are resistant to other forms of degradation. nih.govresearchgate.net While lower chlorinated benzenes are more resistant to this process, recent studies have confirmed their potential for complete dechlorination to benzene (B151609). microbe.comresearchgate.netnih.gov

Table 2: Example Pathway of Reductive Dechlorination

| Starting Compound | Intermediate Products | Final Product |

| Hexachlorobenzene (HCB) | Pentachlorobenzene (PeCB) → Tetrachlorobenzenes (TeCBs) → Trichlorobenzenes (TCBs) → Dichlorobenzenes (DCBs) | Chlorobenzene (CB) → Benzene |

| This represents a generalized pathway; specific isomers and rates can vary. nih.govosti.gov |

Aerobic Biodegradation Pathways

In the presence of oxygen, different microbial degradation pathways become dominant. Aerobic bacteria can degrade less-halogenated aromatic compounds, using them as a source of carbon and energy. microbe.comnih.gov The initial step in aerobic degradation is typically catalyzed by oxygenase enzymes (either monooxygenases or dioxygenases), which incorporate oxygen atoms into the aromatic ring. nih.govnih.gov

This enzymatic attack destabilizes the stable benzene ring, leading to the formation of intermediates like chlorocatechols. nih.govresearchgate.net These intermediates are then further processed through ring-cleavage pathways (ortho- or meta-cleavage), breaking the aromatic ring and ultimately mineralizing the compound to carbon dioxide, water, and halide ions. nih.govresearchgate.net Generally, aerobic biodegradation is more effective for benzenes with fewer halogen substituents; highly halogenated compounds are often resistant to this mode of attack. microbe.comnih.gov

Microbial Metabolism and Metabolite Identification

No information is currently available regarding the microbial degradation of this compound. Research on other polyhalogenated benzenes suggests that microbial metabolism can proceed through various pathways, including oxidative and reductive dehalogenation, often initiated by dioxygenase enzymes. However, the specific enzymes, microbial strains, and resulting metabolites involved in the breakdown of this compound have not been documented.

Abiotic Degradation Mechanisms

Detailed studies on the abiotic degradation of this compound are not present in the current body of scientific literature.

Photodegradation in Aquatic and Atmospheric Systems

There is no available data concerning the photodegradation of this compound in either aquatic or atmospheric environments. While it is known that other halogenated benzenes can undergo photolysis, the specific reaction rates, quantum yields, and transformation products for this compound under environmental conditions have not been investigated.

Hydrolytic Degradation and Product Distribution

Information on the hydrolytic degradation of this compound is not available. The stability of the carbon-halogen bonds in polyhalogenated benzenes can vary significantly depending on the type and position of the halogen substituents, but specific hydrolysis rates and product distributions for this particular compound have not been determined.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Novel Organic Compounds

As a synthetic intermediate, this compound offers pathways to novel organic structures that would be challenging to synthesize through other methods. The presence of multiple halogen atoms provides several reaction sites for cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions.

While direct research on the conversion of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene to its corresponding nitrile is not extensively documented, the transformation of similar polyhalogenated aromatic bromides into nitriles is a well-established synthetic strategy. For instance, the related compound 1-Bromo-2,4,6-trichlorobenzene is utilized in the preparation of trichlorobenzonitrile. chemicalbook.com This type of transformation, typically a cyanation reaction, involves the displacement of the bromide atom with a cyanide group.

Common methods for this conversion include the Rosenmund-von Braun reaction, which uses copper(I) cyanide, or palladium-catalyzed cyanation reactions using catalysts like tetrakis(triphenylphosphine)palladium(0) and a cyanide source such as zinc cyanide or potassium cyanide. The reactivity of the C-Br bond is generally higher than that of C-Cl bonds in such catalytic cycles, allowing for selective replacement of the bromine atom. The resulting fluorinated and chlorinated benzonitriles are valuable intermediates themselves, particularly in the synthesis of agrochemicals and pharmaceuticals, where the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Potential Cyanation Reactions for Halogenated Benzenes

| Reaction Name | Reagents | Typical Conditions |

|---|---|---|

| Rosenmund-von Braun | CuCN | High temperatures (150-250 °C), polar aprotic solvent (e.g., DMF, NMP) |

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. nih.gov Polyhalogenated benzenes serve as crucial starting materials for constructing these complex ring systems. The multiple reaction handles on this compound allow for sequential, site-selective reactions to build fused or substituted heterocyclic rings.

For example, the bromine atom can be converted into a boronic acid or ester via lithium-halogen exchange followed by quenching with a trialkyl borate. This intermediate can then undergo Suzuki coupling with a halogenated heterocycle. Alternatively, the inherent electrophilicity of the ring, enhanced by the electron-withdrawing halogens, makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles to form heterocyclic structures. The synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives showcases a modern approach to creating complex, biologically active heterocyclic systems. researchgate.net

Development of Functional Materials and Polymers

The incorporation of heavily halogenated aromatic units into polymers and materials can impart desirable properties such as thermal stability, flame retardancy, and specific electronic or optical characteristics.

Organic magnetic materials are a class of materials that exhibit magnetic behavior but are composed primarily of organic molecules. The design of these materials often involves creating stable organic radicals and ensuring they are arranged in a way that allows for magnetic ordering. Polyhalogenated aromatic compounds can serve as precursors to stable radical species. Through reductive dehalogenation or by forming organometallic complexes, it is possible to generate radical anions or other paramagnetic species. The specific arrangement of the chlorine and fluorine atoms in this compound could influence the spin distribution in a resulting radical, a key factor in designing molecular magnets.

Advanced Chemical Scaffolds in Target-Oriented Synthesis

In target-oriented synthesis, chemists aim to create complex molecules, often natural products or pharmaceuticals, with high precision. Polyhalogenated aromatic compounds like this compound can serve as "linchpin" fragments or advanced scaffolds. Their rigid structure and multiple, differentially reactive sites allow them to be elaborated in a controlled, stepwise manner. A synthetic chemist can use a series of different cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the various C-halogen positions to build up complex three-dimensional structures. This approach provides a robust and convergent strategy for assembling molecules with a high degree of complexity, making it a valuable tool in the synthesis of new medicines and materials.

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Routes

The synthesis of polyhalogenated benzenes often involves multi-step processes that can generate significant chemical waste. Future research is increasingly directed towards developing more environmentally benign synthetic pathways. A primary focus is the reduction of hazardous reagents and solvents, and the improvement of atom economy.

One promising avenue is the refinement of catalytic C-H halogenation techniques. acs.org While traditional methods for introducing halogens onto an aromatic ring, such as electrophilic aromatic substitution or Sandmeyer reactions, can be effective, they often require stoichiometric reagents and produce substantial waste. acs.org Catalytic C-H halogenation offers a more direct and atom-economical alternative. acs.org Future work in this area for a molecule like 1-Bromo-3-fluoro-2,4,6-trichlorobenzene would involve the design of catalysts that can selectively introduce bromine, fluorine, and chlorine atoms at specific positions on the benzene (B151609) ring, starting from simpler precursors. This would minimize the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Another key area is the use of greener reaction media. Many conventional cross-coupling reactions, which are crucial for modifying aryl halides, are performed in organic solvents. doi.orgacs.org Research is ongoing to adapt these reactions to more sustainable solvents, such as water or bio-based solvents. doi.orgacs.org For instance, the development of water-soluble ligands and catalysts for Suzuki-Miyaura or Heck reactions could allow for the synthesis and functionalization of this compound under aqueous conditions, significantly reducing the environmental impact. doi.orgacs.org

The principles of green chemistry are central to these future synthetic strategies. The table below outlines key green chemistry metrics that could be used to evaluate and compare new synthetic routes for this compound.

| Green Chemistry Metric | Description | Relevance to Synthesis of this compound |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximizing the incorporation of atoms from the starting materials into the final product, minimizing waste. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | A lower E-factor indicates a greener process with less waste generation. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. | A lower PMI signifies a more sustainable and efficient process. acs.org |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources rather than finite petrochemicals. | Exploring bio-based precursors for the benzene ring could be a long-term goal. |

| Catalysis | The use of catalysts to increase reaction efficiency and reduce energy consumption. | Development of highly active and selective catalysts for halogenation and cross-coupling reactions. rsc.orgnih.gov |

Advanced Spectroscopic Techniques for In-situ Monitoring

Understanding the kinetics and mechanisms of reactions involving polyhalogenated benzenes is crucial for optimizing reaction conditions and ensuring safety. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring are becoming increasingly important.

For reactions involving this compound, such as Grignard reagent formation or cross-coupling reactions, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable insights. mt.comhzdr.deresearchgate.net These techniques can track the concentration of reactants, intermediates, and products throughout the course of a reaction without the need for sampling. mt.comhzdr.de This is particularly important for reactions that are highly exothermic or involve unstable intermediates. hzdr.de For example, in-situ FTIR can monitor the consumption of the C-Br bond in this compound during a Grignard reaction, providing real-time data on reaction initiation and completion. mt.com

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, can be employed to study the dynamics of photochemical reactions involving this compound. numberanalytics.com This could be relevant for understanding its potential for photodegradation in the environment or for developing light-driven synthetic methodologies. rsc.org

The table below summarizes some advanced spectroscopic techniques and their potential applications in the study of this compound.

| Spectroscopic Technique | Principle | Application to this compound |

| In-situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time monitoring of functional group transformations during synthesis, such as the conversion of the C-Br bond in cross-coupling reactions. mt.comhzdr.de |

| In-situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. | Complementary to FTIR, particularly for symmetric vibrations and reactions in aqueous media. researchgate.netlongdom.org |

| Time-Resolved Spectroscopy | Measures spectroscopic signals as a function of time, often after photoexcitation. | Studying the excited-state dynamics and photochemical reactivity of the compound. numberanalytics.com |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and electronic state of the surface of a material. | Characterizing the interaction of this compound with catalytic surfaces. frontiersin.org |

Predictive Modeling for Environmental Behavior and Reactivity

Given the persistence of some halogenated aromatic compounds in the environment, it is crucial to understand the potential environmental fate and transport of this compound. nih.govresearchgate.netepa.govcdc.gov Predictive modeling offers a powerful tool for assessing its environmental behavior without extensive and costly experimental studies.

Environmental fate and transport models can be used to estimate how this compound might move through different environmental compartments, such as air, water, and soil. taftlaw.com These models take into account the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to predict its distribution and persistence. epa.govnih.gov For example, a high Kow value would suggest a tendency to bioaccumulate in fatty tissues of organisms. nih.gov

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of this compound. These calculations can provide insights into its susceptibility to degradation pathways like reductive dehalogenation, which is a key degradation process for many halogenated compounds. nih.gov Predictive models can also be used to anticipate the outcomes of synthetic reactions, aiding in the design of more efficient and selective processes. mdpi.com

The following table outlines key parameters used in predictive modeling and their significance for this compound.

| Modeling Parameter | Description | Significance for this compound |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. | Indicates the potential for bioaccumulation in organisms. nih.gov |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Influences the compound's tendency to volatilize into the atmosphere. |

| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water. | Determines the partitioning of the compound between air and water. |

| Degradation Half-Life | The time required for the concentration of a compound to decrease by half due to degradation processes. | Provides an estimate of the compound's persistence in different environmental media. |

| Quantum Chemical Descriptors | Properties calculated using computational chemistry, such as bond dissociation energies and molecular orbital energies. | Can predict reactivity and susceptibility to different degradation mechanisms. |

Exploration of Novel Catalytic Systems

The development of new and improved catalytic systems is a cornerstone of modern organic synthesis. For a polyhalogenated arene like this compound, novel catalysts can enable more efficient and selective transformations.

A significant area of research is the development of catalysts that can selectively activate one C-X bond in the presence of others. nih.govthieme-connect.comacs.org For this compound, this would mean developing a catalyst that can, for example, selectively cleave the C-Br bond while leaving the C-Cl and C-F bonds intact, or vice versa. This would allow for the stepwise functionalization of the molecule, opening up pathways to a wide range of derivatives. Palladium-based catalysts with specifically designed ligands are often employed for such selective cross-coupling reactions. nih.govthieme-connect.com

Beyond palladium, there is a growing interest in using more earth-abundant and less toxic metals as catalysts. nih.gov Iron-catalyzed cross-coupling reactions, for instance, have emerged as a promising "green" alternative to palladium-catalyzed systems. nih.gov Future research will likely focus on developing iron-based catalysts that are effective for the cross-coupling of polyhalogenated arenes like this compound.

Ligand-free catalytic systems are also gaining traction as they offer advantages in terms of cost and simplicity. rsc.org These systems often involve the in-situ formation of catalytically active nanoparticles. rsc.org Exploring the application of ligand-free palladium or other metal catalysts for the synthesis and modification of this compound could lead to more economical and sustainable processes. rsc.org

The table below highlights some emerging catalytic systems and their potential for the synthesis and functionalization of this compound.

| Catalytic System | Description | Potential Application for this compound |

| Palladium Catalysts with Designer Ligands | Palladium complexes with tailored phosphine (B1218219) or N-heterocyclic carbene ligands. | Achieving high selectivity in cross-coupling reactions by differentiating between the C-Br, C-Cl, and C-F bonds. nih.govthieme-connect.com |

| Iron-Based Catalysts | Catalytic systems utilizing abundant and non-toxic iron salts. | Providing a more sustainable alternative to palladium for cross-coupling reactions. nih.gov |

| Ligand-Free Metal Catalysis | Reactions catalyzed by metal salts without the addition of external ligands, often forming nanoparticles in situ. | Simplifying reaction setups and reducing costs for synthetic transformations. rsc.org |

| Photoredox Catalysis | The use of light-absorbing catalysts to initiate single-electron transfer processes. | Enabling novel transformations and functionalizations under mild reaction conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。